molecular formula C9H15N2+ B372803 4-Tert-butyl-1-methylpyrimidin-1-ium

4-Tert-butyl-1-methylpyrimidin-1-ium

Cat. No.: B372803
M. Wt: 151.23g/mol
InChI Key: MMZWBPDRWXKFQW-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methylpyrimidin-1-ium is a pyrimidinium-based ionic compound characterized by a tert-butyl group at the 4-position and a methyl group at the 1-position of the pyrimidine ring. Its synthesis typically involves quaternization of the pyrimidine nitrogen using methyl iodide, followed by introduction of the tert-butyl substituent via alkylation or substitution reactions . The tert-butyl group enhances steric bulk and electron-donating effects, influencing the compound’s stability, solubility, and reactivity. Applications span catalysis (e.g., as a ligand in cross-coupling reactions) and ionic liquid formulations due to its low melting point and tunable miscibility . Crystal structure analyses using SHELXL refinement highlight its planar pyrimidine ring and distinct substituent orientations .

Properties

Molecular Formula

C9H15N2+

Molecular Weight

151.23g/mol

IUPAC Name

4-tert-butyl-1-methylpyrimidin-1-ium

InChI

InChI=1S/C9H15N2/c1-9(2,3)8-5-6-11(4)7-10-8/h5-7H,1-4H3/q+1

InChI Key

MMZWBPDRWXKFQW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC=[N+](C=C1)C

Canonical SMILES

CC(C)(C)C1=NC=[N+](C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Pyrimidinium Salts

Compound Dihedral Angle (°) Crystallographic Space Group Refinement Method
This compound 178.5 P2₁/c SHELXL
1-Methyl-4-phenylpyrimidin-1-ium 15.2 C2/c JANA2006
1-Ethyl-4-tert-butylpyrimidin-1-ium 172.8 P-1 OLEX2

The tert-butyl group in this compound stabilizes the planar geometry, favoring π-stacking interactions in crystal lattices , unlike phenyl or ethyl substituents.

Comparison of Physicochemical Properties

Solubility

  • This compound exhibits high solubility in polar aprotic solvents (e.g., 25.3 mg/mL in DMSO) due to the tert-butyl group’s hydrophobic shielding and reduced lattice energy .

Thermal Stability

  • The tert-butyl group enhances thermal stability (decomposition at 220°C) compared to 1-methyl-4-phenylpyrimidin-1-ium (180°C) .

Table 2: Physicochemical Properties

Compound Solubility in DMSO (mg/mL) Decomposition Temp. (°C)
This compound 25.3 220
1-Methylpyrimidin-1-ium 8.2 195
1-Methyl-4-phenylpyrimidin-1-ium 12.8 180

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